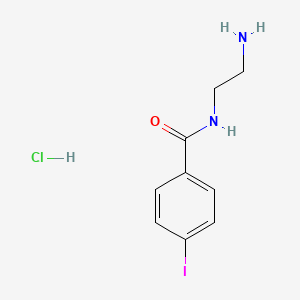
(S)-Pinandiol(dichloromethyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pinandiol(dichloromethyl)boronate is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronate group attached to a dichloromethyl moiety and a pinandiol backbone, which imparts chirality to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pinandiol(dichloromethyl)boronate typically involves the reaction of pinandiol with dichloromethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of catalysts and specific solvents to optimize the yield and selectivity of the reaction .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Pinandiol(dichloromethyl)boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups, such as methyl or methylene.
Substitution: The dichloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized boronates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boronates.
Applications De Recherche Scientifique
(S)-Pinandiol(dichloromethyl)boronate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s boron-containing structure makes it useful in the development of boron-based drugs and imaging agents.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound, in cancer treatment and other diseases.
Mécanisme D'action
The mechanism of action of (S)-Pinandiol(dichloromethyl)boronate involves its interaction with various molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. Additionally, the compound’s chirality can influence its reactivity and selectivity in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Pinandiol(dichloromethyl)boronate: The enantiomer of (S)-Pinandiol(dichloromethyl)boronate, with similar chemical properties but different stereochemistry.
Dichloromethyldiisopropoxyborane: A related boron-containing compound with different substituents on the boron atom.
Pinandiol(dibromomethyl)boronate: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of a pinandiol backbone and a dichloromethylboronate group, which imparts distinct reactivity and selectivity in chemical reactions. Its chirality also makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial .
Propriétés
Numéro CAS |
87249-60-3 |
|---|---|
Formule moléculaire |
C11H21BCl2O4 |
Poids moléculaire |
299.0 g/mol |
Nom IUPAC |
dichloromethylboronic acid;(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |
InChI |
InChI=1S/C10H18O2.CH3BCl2O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7;3-1(4)2(5)6/h7,11-12H,4-6H2,1-3H3;1,5-6H/t7?,9?,10-;/m0./s1 |
Clé InChI |
XGXKHBQNJZEYCC-UZTBBJOZSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl |
SMILES isomérique |
B(C(Cl)Cl)(O)O.CC1(C2CCC([C@@]1(C2)O)(C)O)C |
SMILES canonique |
B(C(Cl)Cl)(O)O.CC1(C2CCC(C1(C2)O)(C)O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2604170.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-one](/img/structure/B2604172.png)
![4-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2604173.png)

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)



![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2604184.png)



